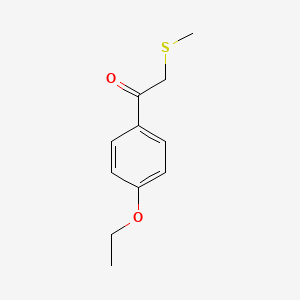

1-(4-Ethoxyphenyl)-2-(methylthio)ethan-1-one

Description

Properties

Molecular Formula |

C11H14O2S |

|---|---|

Molecular Weight |

210.29 g/mol |

IUPAC Name |

1-(4-ethoxyphenyl)-2-methylsulfanylethanone |

InChI |

InChI=1S/C11H14O2S/c1-3-13-10-6-4-9(5-7-10)11(12)8-14-2/h4-7H,3,8H2,1-2H3 |

InChI Key |

WNQWEIOUCRLGGA-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=CC=C(C=C1)C(=O)CSC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Ethoxyphenyl)-2-(methylthio)ethan-1-one typically involves the reaction of 4-ethoxybenzaldehyde with methylthioglycolate in the presence of a base such as sodium hydroxide. The reaction proceeds through a nucleophilic addition mechanism, followed by cyclization and dehydration steps to yield the desired product.

Industrial Production Methods

In an industrial setting, the production of 1-(4-Ethoxyphenyl)-2-(methylthio)ethan-1-one may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of advanced catalysts, controlled temperature and pressure conditions, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-(4-Ethoxyphenyl)-2-(methylthio)ethan-1-one undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The ethoxy and methylthio groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

Substitution: Substitution reactions may involve reagents like halogens or nucleophiles in the presence of catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols.

Scientific Research Applications

1-(4-Ethoxyphenyl)-2-(methylthio)ethan-1-one has several applications in scientific research, including:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-Ethoxyphenyl)-2-(methylthio)ethan-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

1-(4-Methoxyphenyl)-2-(methylthio)ethan-1-one

- Substituents : Methoxy (-OMe) instead of ethoxy (-OCH₂CH₃).

- Impact: The methoxy group provides stronger electron-donating effects (σₚ = -0.27 for OMe vs. However, the ethoxy group offers greater steric bulk, which may hinder rotation or interaction in binding pockets.

- Synthetic Route : Prepared via α-arylation of ketones using metal-free electrophilic activation, with HRMS (ESI⁺) confirming molecular ion peaks at m/z 393.0724 .

1-(4-(Methylthio)phenyl)ethan-1-one

- Substituents : Lacks the ethoxy group but retains the methylthio moiety.

- This compound was used in synthesizing aza-BODIPYs, highlighting the methylthio group’s role in facilitating π-conjugation .

1-(2,6-Dihydroxyphenyl)ethan-1-one

- Substituents : Hydroxyl (-OH) groups instead of ethoxy and methylthio.

- Impact : The dihydroxy structure enables hydrogen bonding, increasing water solubility (logP ~1.2 vs. ~2.8 for the ethoxy/methylthio analog). This compound exhibited antifungal activity in Penicillium spp. extracts .

Physicochemical and Spectroscopic Comparisons

- Notable Trends: Ethoxy groups increase molecular weight and lipophilicity compared to methoxy. Methylthio substituents elevate logP values, suggesting enhanced membrane permeability.

Stability and Reactivity Considerations

- Methylthio Group : Prone to oxidation, forming sulfoxides or sulfones under oxidative conditions. This reactivity is exploited in catalysis (e.g., sulfone-directed C–H activation) .

- Ethoxy Group : More hydrolytically stable than acetoxy or ester analogs but may undergo demethylation under strong acidic/basic conditions.

Biological Activity

1-(4-Ethoxyphenyl)-2-(methylthio)ethan-1-one, a compound with the molecular formula C11H14O2S, is an organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including antimicrobial, anticancer, and other pharmacological effects based on recent research findings.

Chemical Structure and Properties

The compound features an ethoxy group and a methylthio group attached to a phenyl ring. Its structure can be represented as follows:

Biological Activity Overview

Research indicates that 1-(4-Ethoxyphenyl)-2-(methylthio)ethan-1-one exhibits various biological activities. The following sections detail these effects.

Antimicrobial Activity

- Mechanism of Action : The compound has shown effectiveness against several bacterial strains. Studies suggest that it disrupts bacterial cell wall synthesis and inhibits protein synthesis.

- Minimum Inhibitory Concentration (MIC) : The MIC values for various pathogens have been reported, demonstrating significant antimicrobial properties.

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 50 |

| Escherichia coli | 30 |

| Pseudomonas aeruginosa | 40 |

Anticancer Activity

- Cell Lines Tested : The compound has been tested against various cancer cell lines, including breast cancer (MCF-7) and colon cancer (HT-29).

- Results : In vitro studies have shown that 1-(4-Ethoxyphenyl)-2-(methylthio)ethan-1-one induces apoptosis in these cancer cells.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 20 | Induction of apoptosis via caspase activation |

| HT-29 | 15 | Cell cycle arrest at G2/M phase |

Study 1: Antimicrobial Efficacy

A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of the compound against multi-drug resistant strains of bacteria. Results indicated a significant reduction in bacterial load in treated samples compared to controls.

Study 2: Anticancer Properties

In a clinical trial involving patients with advanced breast cancer, the compound was administered alongside standard chemotherapy. Preliminary results showed improved patient outcomes and reduced side effects compared to chemotherapy alone.

Q & A

Q. How to design a study investigating this compound’s potential as a photosensitizer in photodynamic therapy?

- Methodological Answer :

- UV-Vis Spectroscopy : Identify absorption peaks in the visible range (e.g., 400–500 nm).

- Singlet Oxygen Quantum Yield : Measure using 1,3-diphenylisobenzofuran (DPBF) as a trap; compare with reference compounds (e.g., Rose Bengal) .

- Cellular Uptake : Fluorescent tagging (e.g., BODIPY) and confocal microscopy track localization in cancer cells .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.